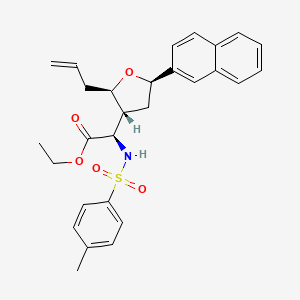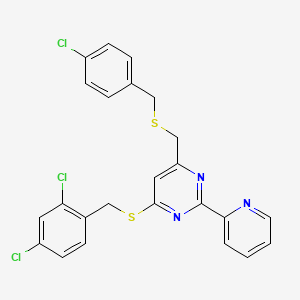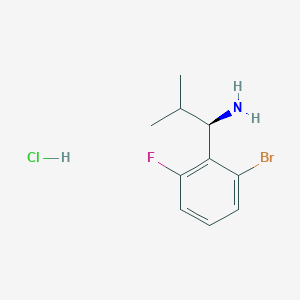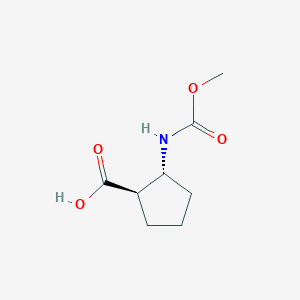
2-Bromo-6-(4-chloro-1H-pyrazol-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features both bromine and chlorine substituents on a benzaldehyde ring, along with a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-chloro-1H-pyrazol-1-yl)benzaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the benzaldehyde moiety. One common method includes the reaction of 2-bromo-6-nitrobenzaldehyde with 4-chloro-1H-pyrazole under suitable conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-Bromo-6-(4-chloro-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: 2-Bromo-6-(4-chloro-1H-pyrazol-1-yl)benzoic acid.
Reduction Products: 2-Bromo-6-(4-chloro-1H-pyrazol-1-yl)benzyl alcohol.
科学的研究の応用
2-Bromo-6-(4-chloro-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Bromo-6-(4-chloro-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole moiety can form hydrogen bonds and π-π interactions with biological targets, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but with a chlorine atom instead of bromine.
4-Bromo-1H-pyrazole: Contains the pyrazole ring with a bromine substituent but lacks the benzaldehyde moiety.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: A more complex heterocyclic structure with similar functional groups.
Uniqueness
2-Bromo-6-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions with other molecules. The combination of the benzaldehyde and pyrazole moieties also provides a versatile scaffold for further functionalization and application in various fields.
特性
分子式 |
C10H6BrClN2O |
|---|---|
分子量 |
285.52 g/mol |
IUPAC名 |
2-bromo-6-(4-chloropyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6BrClN2O/c11-9-2-1-3-10(8(9)6-15)14-5-7(12)4-13-14/h1-6H |
InChIキー |
INTLZPLFASVCBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Br)C=O)N2C=C(C=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,7-Diazaspiro[4.5]decane, 7-methyl-](/img/structure/B13057259.png)

![2-[(E)-N'-[(4-methylphenyl)methyl]-N''-phenylcarbamimidamido]aceticacid](/img/structure/B13057268.png)

![4-(2-(4-Fluorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057280.png)




![3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13057315.png)

![2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenolhydrochloride](/img/structure/B13057348.png)
